Cas no 8014-19-5 (5-Fluoro-2-methylphenylacetonitrile)

5-Fluoro-2-methylphenylacetonitrile is a fluorinated aromatic nitrile compound with the molecular formula C9H8FN. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both fluorine and methyl substituents on the phenyl ring enhances its reactivity and selectivity in nucleophilic substitution and coupling reactions. Its nitrile functional group allows for further derivatization into carboxylic acids, amides, or heterocycles. The compound is valued for its stability, high purity, and compatibility with a range of reaction conditions, making it a useful building block in medicinal chemistry and material science applications.
5-Fluoro-2-methylphenylacetonitrile structure
8014-19-5 structure
Product Name:5-Fluoro-2-methylphenylacetonitrile
CAS No:8014-19-5
MF:C9H8FN
MW:149.164925575256
CID:48036
Update Time:2025-06-13

5-Fluoro-2-methylphenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Palmarosa Oil
    • Cymbopogon martini
    • 5-Fluoro-2-methylphenylacetonitrile
    • 2-(5-fluoro-2-methylphenyl)acetonitrile
    • 5-fluoro-2-methylbenzyl cyanide
    • (5-fluoro-2-methylphenyl)acetonitrile
    • PubChem4176
    • 5-fluoro-2-methylbenzylcyanide
    • 5-fluoro-2-methylbenzeneacetonitrile
    • SBB086640
    • AM83183
    • AS01375
    • 2-(5-fluoro-2-methylphenyl)ethanenitrile
    • SY033875
    • AB0030462
    • X2660
    • A21984
    • (2S,4S)-BOC-4-PHENYL-PYRROLIDI
    • ROSE GERANIUM OIL
    • PALMAROSA OIL INDIAN
    • oilofpalmarosa
    • Oils,palmarosa
    • palmarosaoilfromcymbopogonmartini
    • Palmerosaoil
    • GERANIUM OIL, EAST INDIAN TYPE
    • Inchi: 1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3
    • InChI Key: COYCHCYSJJZVQR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=C(C=1)CC#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 170
  • XLogP3: 2
  • Topological Polar Surface Area: 23.8

Experimental Properties

  • Color/Form: Light yellow to light olive volatile essential oil, often cloudy and brownish, with a sweet aroma similar to that of Geranium oil
  • Density: 0.887 g/mL at 25 °C
  • Flash Point: 111 °C
  • Refractive Index: n20/D 1.47
  • FEMA: 2831 | PALMAROSA OIL (CYMBOPOGON MARTINI (ROXB.) STAPF)
  • Solubility: Soluble in most non-volatile oils and propylene glycol, almost insoluble in glycerol. When dissolved in mineral oil, it is usually milky and cloudy

5-Fluoro-2-methylphenylacetonitrile Security Information

  • Hazard Category Code: 38
  • Safety Instruction: 36
  • RTECS:RT4045000
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

5-Fluoro-2-methylphenylacetonitrile Customs Data

  • HS CODE:33012920

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5-Fluoro-2-methylphenylacetonitrile Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:8014-19-5)Palmarosa Oil
Order Number:LE4764
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 5-Fluoro-2-methylphenylacetonitrile

Comprehensive Analysis of 5-Fluoro-2-methylphenylacetonitrile (CAS No. 8014-19-5): Properties, Applications, and Industry Trends

5-Fluoro-2-methylphenylacetonitrile (CAS 8014-19-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated nitrile derivative serves as a critical building block in synthetic chemistry, particularly in the design of bioactive molecules. The presence of both fluoro and methyl substituents on the phenyl ring enhances its reactivity profile, making it valuable for cross-coupling reactions and heterocycle formation.

Recent studies highlight the compound’s role in developing small-molecule inhibitors targeting enzyme pathways, a hot topic in drug discovery. Researchers are exploring its potential in kinase inhibitor synthesis, aligning with the growing demand for precision medicine. The electron-withdrawing effect of the fluorine atom improves metabolic stability—a key consideration in optimizing drug candidates, as evidenced by its frequent mention in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

In agrochemical applications, 5-Fluoro-2-methylphenylacetonitrile contributes to the synthesis of novel crop protection agents. Its derivatives show promise in addressing resistance issues in pest control, a major concern in sustainable agriculture. The compound’s structure-activity relationship (SAR) is being investigated to enhance herbicidal selectivity, reflecting industry efforts to reduce environmental impact—a trending search term among eco-conscious manufacturers.

The compound’s physicochemical properties—including a molecular weight of 149.16 g/mol and lipophilicity (LogP ~2.1)—make it suitable for high-throughput screening platforms. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for purity verification (>98%), a critical parameter given its use in GMP-compliant synthesis. These quality control aspects dominate discussions in pharmaceutical forums, where users frequently search for "nitrile compound characterization methods."

Market analysts note rising demand for fluorinated intermediates like CAS 8014-19-5, driven by expanding generic drug pipelines and bioconjugation technologies. Patent databases reveal its inclusion in over 20 recent applications related to anticancer scaffolds and neuroprotective agents—topics generating high engagement in scientific AI chatbots. Regulatory databases confirm its compliance with REACH and FDA ICH guidelines, addressing common compliance queries from industry professionals.

From a synthetic perspective, the compound’s cyano group offers versatile transformation pathways. Recent publications describe its use in click chemistry reactions and metal-catalyzed cyanation, techniques trending in green chemistry circles. These applications resonate with researchers searching for "sustainable nitrile synthesis" or "catalysis in fluoroorganics," as indicated by keyword tools.

Storage and handling recommendations emphasize protection from moisture (recommended desiccated storage at 2-8°C) to prevent hydrolysis—a practical consideration often overlooked in technical discussions but highly searched by laboratory personnel. Safety data sheets highlight standard organic compound precautions, with no special hazards beyond typical nitrile handling protocols.

Emerging applications include its use in OLED material precursors and liquid crystal formulations, capitalizing on the fluorine atom’s ability to modify electronic properties. This aligns with the electronics industry’s focus on energy-efficient displays, a trending topic in materials science. Analytical challenges such as regioisomer separation during synthesis are actively discussed in chromatography forums, reflecting real-world pain points for chemists.

Future research directions may explore its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design—areas generating exponential interest in medicinal chemistry. The compound’s balanced lipophilicity/hydrophilicity ratio makes it particularly attractive for these cutting-edge applications, as noted in recent conference proceedings.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:8014-19-5)Palmarosa Oil
LE4764
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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